molecular formula C14H14ClN3 B5035404 1,3-dimethyl-2-(2-pyridinyl)-1H-3,1-benzimidazol-3-ium chloride

1,3-dimethyl-2-(2-pyridinyl)-1H-3,1-benzimidazol-3-ium chloride

Cat. No. B5035404
M. Wt: 259.73 g/mol
InChI Key: AIPDQIAIEWAZOG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related benzimidazolium compounds involves intricate chemical reactions. For instance, Özdemir et al. (2014) described the unexpected synthesis of a molecular salt from the reaction of 2,6-bis(benzimidazol-2-yl)pyridine with 2-mesitylenesulfonyl chloride, characterized by spectroscopic techniques and X-ray crystallography. This process highlights the complex synthesis routes that can lead to the formation of benzimidazolium chloride derivatives (Özdemir et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazolium compounds has been elucidated through various analytical techniques. Bakri et al. (2018) synthesized a new 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate derivative, characterized by NMR and X-ray diffraction, revealing the planarity of the tricyclic core and the stacking interactions contributing to the molecular structure (Bakri et al., 2018).

Chemical Reactions and Properties

Benzimidazolium chloride derivatives participate in various chemical reactions, offering a spectrum of functional properties. Abbasi (2015) introduced 1,3-disulfonic acid benzimidazolium chloride as a new ionic liquid, showcasing its role as an efficient catalyst for the synthesis of tetrahydropyridine, emphasizing the versatility of benzimidazolium chloride derivatives in catalysis and green chemistry applications (Abbasi, 2015).

Physical Properties Analysis

The physical properties of benzimidazolium chloride derivatives, including their solid-state structures, have been a focus of study. Guseinov et al. (2023) detailed the crystal structure of a related compound, highlighting the hydrogen bonding and the spatial arrangement contributing to the compound's physical stability (Guseinov et al., 2023).

Chemical Properties Analysis

The chemical properties of benzimidazolium chloride derivatives, such as their spectroscopic characteristics and reactivity, have been thoroughly investigated. Salassa et al. (2008) conducted computational and spectroscopic studies on new Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands, demonstrating the impact of molecular modifications on the chemical properties and the potential for fine-tuning excited states (Salassa et al., 2008).

properties

IUPAC Name

1,3-dimethyl-2-pyridin-2-ylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3.ClH/c1-16-12-8-3-4-9-13(12)17(2)14(16)11-7-5-6-10-15-11;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPDQIAIEWAZOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=N3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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